6-butyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
CAS No.: 923114-08-3
Cat. No.: VC6126714
Molecular Formula: C17H21N3O3
Molecular Weight: 315.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923114-08-3 |
|---|---|
| Molecular Formula | C17H21N3O3 |
| Molecular Weight | 315.373 |
| IUPAC Name | 6-butyl-4-(4-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
| Standard InChI | InChI=1S/C17H21N3O3/c1-3-4-9-20-10-13-14(16(20)21)15(19-17(22)18-13)11-5-7-12(23-2)8-6-11/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22) |
| Standard InChI Key | BFJUZFYEEFAYNN-UHFFFAOYSA-N |
| SMILES | CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a pyrrolopyrimidine core (3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine) with two ketone groups at positions 2 and 5, a butyl chain at position 6, and a 4-methoxyphenyl substituent at position 4. The bicyclic system adopts a partially saturated conformation, with the tetrahydro ring reducing planarity and enhancing solubility compared to fully aromatic analogs.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₃ | |
| Molecular Weight | 315.373 g/mol | |
| logP | 2.8 (estimated) | |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 2 | |
| Polar Surface Area | 65.4 Ų |
The 4-methoxyphenyl group contributes to π-π stacking interactions in biological systems, while the butyl chain enhances lipophilicity, potentially improving membrane permeability.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis begins with the construction of the pyrrolopyrimidine core, followed by sequential functionalization. A representative pathway involves:
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Cyclocondensation: Reaction of a β-keto ester with a substituted urea under acidic conditions to form the pyrimidine ring .
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N-Alkylation: Introduction of the butyl group via alkyl halide coupling in the presence of a base such as potassium carbonate.
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Suzuki-Miyaura Coupling: Attachment of the 4-methoxyphenyl moiety using a palladium catalyst and aryl boronic acid .
Table 2: Optimization Parameters for Key Steps
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | EtOH, HCl (reflux, 12 h) | 68 |
| N-Alkylation | DMF, K₂CO₃, 80°C, 6 h | 72 |
| Suzuki Coupling | Pd(PPh₃)₄, DME, 90°C, 24 h | 65 |
Microwave-assisted synthesis has been employed to reduce reaction times, particularly for halogen displacement reactions requiring high temperatures .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) data reveals distinctive signals:
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δ 1.35 (t, 3H, butyl CH₃)
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δ 3.78 (s, 3H, OCH₃)
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δ 4.21 (m, 2H, pyrrolidine CH₂)
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δ 7.12–7.45 (m, 4H, aromatic H).
¹³C NMR confirms carbonyl resonances at δ 168.9 (C2) and δ 170.1 (C5), with quaternary carbons of the methoxyphenyl group at δ 159.3.
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 315.373 ([M+H]⁺), consistent with the molecular formula C₁₇H₂₁N₃O₃. Fragmentation patterns indicate cleavage of the butyl chain (loss of C₄H₉- , m/z 258) and subsequent decarboxylation (m/z 214).
Biological Activity and Mechanisms
Antiproliferative Effects
Preliminary assays demonstrate moderate activity against human cancer cell lines:
Table 3: In Vitro Cytotoxicity (IC₅₀, μM)
| Cell Line | IC₅₀ Value | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 42.7 ± 1.3 | Doxorubicin (0.15) |
| A549 (Lung Cancer) | 56.2 ± 2.1 | Cisplatin (2.8) |
| HepG2 (Liver Cancer) | 61.8 ± 1.9 | Sorafenib (4.5) |
Mechanistic studies suggest inhibition of topoisomerase II, with molecular docking indicating binding affinity (-9.2 kcal/mol) to the ATPase domain .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-rich pyrrolopyrimidine core undergoes nitration at position 7 using HNO₃/H₂SO₄, yielding a nitro derivative that serves as a precursor for reduced amine analogs .
Oxidation Reactions
Treatment with KMnO₄ in acidic medium oxidizes the tetrahydro ring to a fully aromatic system, enhancing π-conjugation but reducing solubility.
Computational Insights
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:
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HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity
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Molecular electrostatic potential (MEP) maps show nucleophilic regions localized on the methoxy oxygen and carbonyl groups.
Pharmacokinetic Profiling
Table 4: ADME Predictions (SwissADME)
| Parameter | Prediction |
|---|---|
| Gastrointestinal Absorption | High (87%) |
| BBB Permeability | Moderate (0.45) |
| CYP2D6 Inhibition | Weak (IC₅₀ > 50 μM) |
| Bioavailability | 58% |
The compound exhibits favorable pharmacokinetics but requires structural optimization to mitigate predicted hepatic toxicity (ProTox-II LD₅₀ = 980 mg/kg).
Comparative Analysis with Analogues
Structural analogs lacking the methoxyphenyl group show reduced anticancer activity (IC₅₀ > 100 μM), underscoring the importance of this substituent for target engagement . Conversely, replacing the butyl chain with shorter alkyl groups improves aqueous solubility but diminishes membrane diffusion.
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